molecular formula C10H10N4O5 B119064 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone CAS No. 2256-00-0

2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone

Cat. No.: B119064
CAS No.: 2256-00-0
M. Wt: 266.21 g/mol
InChI Key: CMMZDRNKABQCMK-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C10H10N4O5 and a molecular weight of 266.2102 g/mol . This compound is a derivative of 2-butanone and is formed by the reaction of 2-butanone with 2,4-dinitrophenylhydrazine. It is commonly used in analytical chemistry for the detection and quantification of carbonyl compounds.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone typically involves the reaction of 2-butanone with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as a catalyst. The reaction proceeds as follows:

2-Butanone+2,4-DinitrophenylhydrazineThis compound+Water\text{2-Butanone} + \text{2,4-Dinitrophenylhydrazine} \rightarrow \text{this compound} + \text{Water} 2-Butanone+2,4-Dinitrophenylhydrazine→this compound+Water

The reaction is usually conducted at room temperature, and the product is isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazone group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Butanone, (2,4-dinitrophenyl)hydrazone: Similar in structure but with different substituents.

    2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone: Another derivative with additional methyl groups.

Uniqueness

2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone is unique due to its specific reactivity with carbonyl compounds, making it highly valuable in analytical chemistry. Its stability and ease of synthesis also contribute to its widespread use in various scientific and industrial applications .

Properties

CAS No.

2256-00-0

Molecular Formula

C10H10N4O5

Molecular Weight

266.21 g/mol

IUPAC Name

(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-one

InChI

InChI=1S/C10H10N4O5/c1-6(7(2)15)11-12-9-4-3-8(13(16)17)5-10(9)14(18)19/h3-5,12H,1-2H3/b11-6-

InChI Key

CMMZDRNKABQCMK-WDZFZDKYSA-N

Isomeric SMILES

C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=O)C

SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)C

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)C

Synonyms

2-[2-(2,4-Dinitrophenyl)hydrazone] 2,3-Butanedione;  Mono[(2,4-dinitrophenyl)_x000B_hydrazone] 2,3-Butanedione; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.